molecular formula C12H8Cl2O B6291970 2-(2,4-Dichlorophenyl)phenol CAS No. 666747-30-4

2-(2,4-Dichlorophenyl)phenol

Cat. No.: B6291970
CAS No.: 666747-30-4
M. Wt: 239.09 g/mol
InChI Key: DPSYSSVLQVTEEK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)phenol is a chemical compound with the molecular formula C12H8Cl2O. It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)phenol typically involves the chlorination of phenol. One common method is the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride or boric acid. The reaction is carried out at a temperature range of 30-70°C under vacuum conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale chlorination reactors. Phenol is chlorinated in the presence of a mixed catalyst system, which includes boric acid, phenyl sulfide, and ferric trichloride. The reaction mixture is then rectified to obtain the target product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities. The compound’s chlorinated structure allows it to interact with various molecular targets, leading to its biocidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial applications .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSYSSVLQVTEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211924
Record name (1,1'-Biphenyl)ol, 2',4'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62813-38-1
Record name (1,1'-Biphenyl)ol, 2',4'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)ol, 2',4'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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